4-{5-[(2-methoxyethoxy)carbonyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl}benzoic acid
Description
Properties
IUPAC Name |
4-[5-(2-methoxyethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-9-12(15(21)24-8-7-23-2)13(18-16(22)17-9)10-3-5-11(6-4-10)14(19)20/h3-6,13H,7-8H2,1-2H3,(H,19,20)(H2,17,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPCEVXJWMOFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(=O)O)C(=O)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2-methoxyethoxy)carbonyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl}benzoic acid typically involves multi-step organic reactions. One common method involves the condensation of a benzoic acid derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(2-methoxyethoxy)carbonyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{5-[(2-methoxyethoxy)carbonyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{5-[(2-methoxyethoxy)carbonyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key features:
Key Structural and Functional Differences:
Position 2 Modifications: The oxo group in the target compound and analogs (e.g., ) facilitates hydrogen bonding, which may enhance receptor binding. Thioxo derivatives in demonstrated significant antioxidant activity, suggesting sulfur substitution may enhance radical scavenging .
Position 4 Substituents: The benzoic acid group in the target compound distinguishes it from ester-based analogs (e.g., ). This group introduces acidity (pKa ~4.2), enabling salt formation and improved aqueous solubility.
Position 5 Ester Variations :
- The (2-methoxyethoxy)carbonyl group in the target compound provides ether oxygen atoms, likely improving solubility compared to simple ethoxycarbonyl groups (e.g., ).
- Ethyl esters (common in analogs) are more lipophilic, which may favor membrane permeability but reduce water solubility.
Biological Activity Insights: Antioxidant activity is prominent in thioxo-containing analogs (e.g., ’s IC50 of 0.6 mg/mL for DPPH scavenging) . The target compound’s oxo group and benzoic acid moiety may shift its activity toward other pathways, such as anti-inflammatory or enzyme inhibition. No direct pharmacological data exist for the target compound, but its structural features align with bioactive tetrahydropyrimidines.
Biological Activity
The compound 4-{5-[(2-methoxyethoxy)carbonyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl}benzoic acid is a tetrahydropyrimidine derivative that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 345.34 g/mol
The synthesis typically involves multi-step organic reactions that modify the tetrahydropyrimidine scaffold to introduce various functional groups, enhancing its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities including:
- Antiviral Activity : Studies have shown that tetrahydropyrimidine derivatives can inhibit viral replication. For instance, compounds in this class have been tested against strains of coronaviruses, showing promising antiviral effects .
- Antitumor Properties : The tetrahydropyrimidine core has been associated with antitumor activity due to its ability to interfere with cellular proliferation and induce apoptosis in cancer cells .
- Antimicrobial Effects : Some derivatives have demonstrated significant antimicrobial properties against various bacterial strains, making them candidates for further development as antibacterial agents.
Antiviral Activity
A comparative study assessed the antiviral efficacy of several tetrahydropyrimidine derivatives against human coronaviruses 229E and OC-43. The results indicated that specific substitutions on the tetrahydropyrimidine ring enhance antiviral potency. In particular:
| Compound | IC50 (µM) against 229E | IC50 (µM) against OC-43 | Cytotoxicity (CC50 µM) |
|---|---|---|---|
| Compound A | 100 | 150 | 500 |
| Compound B | 50 | 80 | 300 |
These findings suggest that modifications to the structure can significantly impact both antiviral activity and cytotoxicity .
Antitumor Activity
In vitro studies have shown that certain derivatives inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 15 |
| A549 | 25 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
Research into the antimicrobial properties revealed that some derivatives exhibit strong activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results underline the potential of these compounds as new antimicrobial agents .
Case Studies
- Case Study on Antiviral Efficacy : A study conducted by Floyd et al. highlighted the effectiveness of tetrahydropyrimidine carboxamides against drug-resistant strains of Plasmodium falciparum, showcasing their broad-spectrum potential beyond just antiviral applications .
- Clinical Trials : Preliminary clinical trials are underway to evaluate the safety and efficacy of selected tetrahydropyrimidine derivatives in cancer therapy, focusing on their ability to enhance existing treatment modalities while minimizing side effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions must be controlled to ensure high yield?
- Methodology : The synthesis typically involves multi-step reactions, including cyclocondensation of substituted aldehydes (e.g., benzaldehyde derivatives) with urea/thiourea analogs under acidic conditions. Key steps include the introduction of the 2-methoxyethoxycarbonyl group via esterification or coupling reactions. Critical parameters include:
- Temperature : Maintaining 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., Pd/Cu for cross-coupling) to improve regioselectivity .
- Characterization : Confirm success via HPLC purity (>95%) and spectroscopic techniques (see FAQ 2).
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Key signals include:
- Benzoic acid proton : δ ~12.5 ppm (broad singlet, exchangeable).
- Tetrahydropyrimidine ring protons : δ 3.0–4.5 ppm (multiplet for H-3, H-4, and H-5) .
- Methoxyethoxy group : δ ~3.3–3.7 ppm (OCH₂CH₂O) and δ ~3.5 ppm (OCH₃) .
- Mass Spectrometry (MS) : Look for [M+H]⁺ or [M−H]⁻ peaks matching the molecular weight (C₁₈H₂₀N₂O₇: 376.36 g/mol) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and ketone groups) .
Advanced Research Questions
Q. How can researchers optimize regioselectivity when introducing substituents to the tetrahydropyrimidine ring or benzoic acid moiety?
- Methodology :
- Directed functionalization : Use protecting groups (e.g., benzyl for hydroxyl groups) to block undesired sites during substitution reactions .
- Metal-mediated catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation at the 4-position of the tetrahydropyrimidine ring .
- Solvent effects : Non-polar solvents (e.g., toluene) favor electrophilic substitution on the electron-rich phenyl ring, while polar solvents enhance nucleophilic attack on the carbonyl .
- Data Analysis : Compare HPLC retention times and HRMS data of derivatives to track regiochemical outcomes .
Q. What experimental strategies can resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?
- Methodology :
- Metabolic stability assays : Evaluate hepatic microsomal degradation to identify rapid metabolism (e.g., ester hydrolysis) that may reduce in vivo efficacy .
- Protein binding studies : Use surface plasmon resonance (SPR) to assess affinity for serum albumin, which may sequester the compound .
- Dose-response refinement : Adjust dosing intervals based on pharmacokinetic half-life (t₁/₂) to maintain therapeutic concentrations .
- Controls : Include structurally analogous compounds (e.g., methyl ester analogs) to isolate the role of the benzoic acid group in activity .
Q. How does the 2-methoxyethoxycarbonyl group influence the compound’s stability under varying pH conditions, and what formulation adjustments mitigate degradation?
- Methodology :
- pH-rate profiling : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–10) to identify hydrolysis-prone conditions. The ester group is labile in alkaline media (pH >8) .
- Formulation : Use enteric coatings (e.g., Eudragit®) to protect against gastric pH or lyophilize for long-term storage .
- Analytical tools : Monitor degradation via UPLC-MS for hydrolyzed products (e.g., free benzoic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
